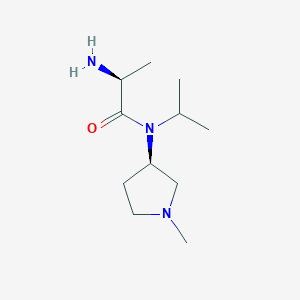

(S)-2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide

Description

(S)-2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide is a chiral amide derivative featuring a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) with distinct stereochemical configurations: an (S)-configured amino group and an (R)-configured 1-methyl-pyrrolidin-3-yl moiety.

Properties

IUPAC Name |

(2S)-2-amino-N-[(3R)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-8(2)14(11(15)9(3)12)10-5-6-13(4)7-10/h8-10H,5-7,12H2,1-4H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPSXISSXRJOII-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCN(C1)C)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N([C@@H]1CCN(C1)C)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides.

Amination: The amino group is introduced through a nucleophilic substitution reaction.

Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (S) and ® configurations.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are used to maximize yield and purity. Continuous flow reactors and automated systems are commonly utilized to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide has emerged as a promising candidate in drug development due to its potential biological activities:

Neuroprotective Effects

Research has indicated that this compound may inhibit glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that it can reduce neuronal apoptosis under stress conditions, highlighting its potential therapeutic role in neuroprotection .

Anticancer Properties

Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of (S)-2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide have been evaluated for their ability to inhibit cancer cell proliferation, suggesting broader applications in oncology .

Organic Synthesis

This compound serves as a chiral building block in the synthesis of complex organic molecules. Its unique structural properties allow for the creation of various derivatives that can be utilized in the development of new pharmaceuticals and materials.

Structure-Activity Relationships (SAR)

The stereochemistry of (S)-2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide plays a crucial role in its biological activity. Studies indicate that modifications to the piperidine ring can enhance potency and metabolic stability against targets like GSK-3β .

Case Studies

Several case studies illustrate the compound's potential:

- In preclinical models of Alzheimer's disease, analogs have shown efficacy in reducing amyloid-beta aggregation and improving cognitive function.

- Research into its anticancer properties has identified specific derivatives with enhanced cytotoxicity against tumor cells .

Industrial Applications

Beyond medicinal uses, (S)-2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide finds applications in developing novel materials and catalysts due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Derivatives

The substitution of pyrrolidine (five-membered ring) with piperidine (six-membered ring) significantly alters ring strain, lipophilicity, and hydrogen-bonding capacity. For example:

- (S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-propionamide (): The piperidine ring increases molecular flexibility and may enhance binding to larger enzymatic pockets. The additional methylene group in the piperidin-3-ylmethyl substituent could improve solubility but reduce blood-brain barrier penetration compared to the pyrrolidine analog. Both compounds share the isopropyl and methyl groups, but the discontinued status of the pyrrolidine variant suggests piperidine derivatives may offer superior synthetic feasibility or stability .

Substituent Variations

- The cyclopropyl group’s electron-withdrawing nature may alter electronic interactions with biological targets.

- N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide (): The thiadiazole ring introduces aromaticity and sulfur-based hydrogen-bonding capabilities, absent in the pyrrolidine compound. Demonstrates broad anticancer activity (hepatocarcinoma > leukemia > breast carcinoma) and anti-inflammatory effects, suggesting that the thiadiazole moiety is critical for polypharmacology .

Stereochemical Considerations

- (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (): The pyridine ring provides a planar, aromatic system for π-π stacking, contrasting with the non-aromatic pyrrolidine. The (R)-configuration at the amino acid center highlights the importance of stereochemistry in receptor binding, analogous to the (S) and (R) configurations in the target compound .

Pharmacological and Physicochemical Properties

Anticancer Activity

While the target compound lacks direct activity data, structural analogs provide insights:

- N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide shows potent cytotoxicity against hepatocarcinoma (IC₅₀ ~1.2 µM) and cardioprotective effects, attributed to its thiadiazole core .

Physicochemical Comparison

Biological Activity

(S)-2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide, a chiral compound with the molecular formula C11H23N3O, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article delves into its biological activity, synthesis, receptor interactions, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a unique combination of an isopropyl group and a pyrrolidine moiety, contributing to its distinct biological properties. Its molecular weight is approximately 213.32 g/mol, and it exhibits significant chirality due to the presence of stereocenters in its structure.

| Property | Value |

|---|---|

| Molecular Formula | C11H23N3O |

| Molecular Weight | 213.32 g/mol |

| CAS Number | 1401668-97-0 |

Synthesis

The synthesis of (S)-2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide typically follows a multi-step process:

- Starting Materials : The synthesis begins with (S)-2-amino-propionic acid and (R)-1-methyl-pyrrolidine.

- Protection of Amino Group : The amino group of (S)-2-amino-propionic acid is protected using a suitable protecting group.

- Activation of Carboxyl Group : The carboxyl group is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC).

- Amidation : The activated carboxyl group reacts with (R)-1-methyl-pyrrolidine to form the desired amide bond.

This synthetic route ensures that the final product retains its chiral integrity, which is crucial for its biological activity.

Neuropharmacological Effects

Research indicates that (S)-2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide exhibits significant biological activity within the central nervous system. Preliminary studies suggest:

- Neuroprotective Effects : The compound may have protective effects against seizures and neurotoxic events in animal models.

- Modulation of Neurotransmitter Systems : It interacts with various neurotransmitter receptors, leading to altered signaling pathways that could contribute to its therapeutic effects.

Receptor Interactions

Interaction studies involving this compound focus on its binding affinity and efficacy at neurotransmitter receptors. Notably, it has shown potential interactions with:

- Dopamine Receptors : Implicating a role in modulating dopaminergic signaling pathways.

- Serotonin Receptors : Suggesting possible antidepressant-like effects.

Further research is necessary to elucidate the full spectrum of its interactions and mechanisms of action .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of (S)-2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide:

- Study on Seizure Models : Animal studies demonstrated that administration of this compound significantly reduced seizure frequency compared to control groups.

- Neurotoxicity Assessment : In vitro assays indicated that it protects neuronal cells from oxidative stress-induced damage, highlighting its potential as a neuroprotective agent .

Q & A

Basic: What are the recommended synthetic routes for (S)-2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide, and how can reaction conditions be optimized?

Methodological Answer:

A viable synthetic approach involves nucleophilic substitution or condensation reactions, leveraging stereospecific reagents to control chirality. For example, analogous compounds (e.g., propionitrile derivatives) are synthesized using ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours, ensuring controlled reaction kinetics and minimal racemization . Key optimization steps include:

- Temperature control : Low temperatures (0–5°C) prevent thermal degradation of sensitive intermediates.

- Catalyst selection : Piperidine facilitates efficient amide bond formation while preserving stereochemical integrity.

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high enantiomeric purity.

Basic: Which analytical techniques are critical for characterizing the stereochemical and structural integrity of this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB and mobile phases of hexane/isopropanol with 0.1% trifluoroacetic acid .

- NMR spectroscopy : H and C NMR confirm substituent positions, while NOESY experiments validate spatial arrangements of the isopropyl and pyrrolidinyl groups.

- Mass spectrometry (HRMS) : Verifies molecular weight (e.g., calculated for CHNO: 238.1919 Da) and detects trace impurities.

- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable.

Advanced: How does stereochemistry at the pyrrolidinyl and isopropyl groups influence bioactivity, and what strategies address synthetic challenges in maintaining chirality?

Methodological Answer:

The (R)-1-methyl-pyrrolidin-3-yl and (S)-2-amino moieties are critical for target binding (e.g., receptor affinity or enzyme inhibition). For example:

- Stereochemical impact : In SAR studies, inversion at the pyrrolidinyl group reduces binding by >50% due to steric clashes with hydrophobic pockets .

- Synthetic strategies :

- Use of chiral auxiliaries (e.g., Evans oxazolidinones) during amide coupling.

- Enzymatic resolution (lipases or esterases) to separate diastereomers.

- Asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) for enantioselective synthesis.

Advanced: How can researchers resolve contradictions in analytical data (e.g., melting point or NMR shifts) for this compound?

Methodological Answer:

Discrepancies often arise from polymorphic forms or solvent残留. Mitigation strategies include:

- Cross-validation : Compare melting points (e.g., observed 71–75°C vs. literature ) with DSC/TGA to assess thermal behavior.

- NMR standardization : Use deuterated solvents (DMSO-d or CDCl) and internal standards (TMS) for chemical shift consistency.

- Crystallographic analysis : X-ray diffraction clarifies if polymorphism or solvate formation explains anomalous data.

Advanced: What mechanistic insights guide the design of bioactivity assays for this compound, particularly in microbial or receptor-binding studies?

Methodological Answer:

Bioactivity studies require hypothesis-driven assay design:

- Target identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) or GPCRs.

- Microbial screening : Follow protocols from hexahydroquinoline derivatives, where MIC (Minimum Inhibitory Concentration) assays against Gram+/Gram- bacteria reveal structure-activity trends .

- Receptor-binding assays : Radioligand displacement (e.g., H-labeled antagonists) quantifies affinity, with IC values normalized to control compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.